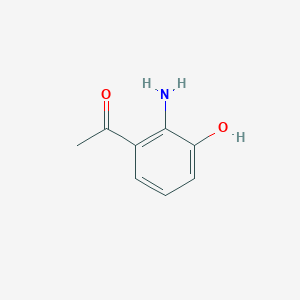

1-(2-amino-3-hidroxifenil)etanona

Descripción general

Descripción

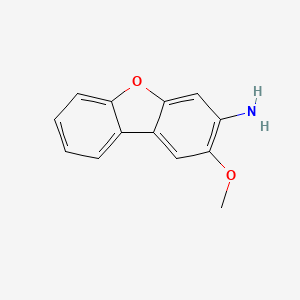

1-(2-Amino-3-hidroxifenil)etanona es un compuesto orgánico con la fórmula molecular C8H9NO2. Es un derivado de la acetofenona, caracterizado por la presencia de un grupo amino y un grupo hidroxilo en el anillo fenilo.

Aplicaciones Científicas De Investigación

1-(2-Amino-3-hidroxifenil)etanona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como intermedio en la preparación de moléculas más complejas.

Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antioxidantes.

Medicina: Se investiga por sus potenciales efectos terapéuticos, incluyendo su papel en el desarrollo de fármacos y como precursor de compuestos farmacéuticos.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales

Mecanismo De Acción

El mecanismo de acción de 1-(2-Amino-3-hidroxifenil)etanona involucra su interacción con objetivos moleculares y vías específicas. Como metabolito activo de la 2-aminoacetofenona, modula las respuestas inmunitarias del huésped y aumenta la supervivencia en modelos de infección. Los efectos del compuesto se median a través de su interacción con moléculas reguladas por el quorum sensing, influenciando la comunicación bacteriana y las interacciones huésped-patógeno .

Compuestos similares:

2-Aminoacetofenona: Un precursor y compuesto relacionado con características estructurales similares.

3-Hidroxiacetofenona: Otro derivado hidroxilado de la acetofenona.

2-Hidroxiacetofenona: Un compuesto con un grupo hidroxilo en la posición orto relativa al grupo acetilo.

Singularidad: this compound es singular debido a la presencia de ambos grupos amino e hidroxilo en el anillo fenilo, lo que confiere una reactividad química y una actividad biológica distintas. Esta doble funcionalidad permite diversas aplicaciones y la convierte en un compuesto valioso en varios contextos de investigación e industriales .

Análisis Bioquímico

Biochemical Properties

2’-Amino-3’-hydroxyacetophenone plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It interacts with enzymes such as kynurenine aminotransferase and kynureninase, which are involved in the kynurenine pathway. This pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. The interactions of 2’-Amino-3’-hydroxyacetophenone with these enzymes facilitate the conversion of tryptophan to kynurenine and subsequently to other metabolites .

Cellular Effects

2’-Amino-3’-hydroxyacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are key regulators of inflammation and immune responses. Additionally, 2’-Amino-3’-hydroxyacetophenone affects the expression of genes involved in oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of 2’-Amino-3’-hydroxyacetophenone involves its binding interactions with various biomolecules. It acts as an inhibitor of certain enzymes, such as kynurenine aminotransferase, by binding to their active sites and preventing substrate conversion. This inhibition can lead to alterations in the levels of downstream metabolites and affect cellular functions. Furthermore, 2’-Amino-3’-hydroxyacetophenone has been shown to influence gene expression by modulating transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Amino-3’-hydroxyacetophenone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions but can degrade over extended periods. Long-term exposure to 2’-Amino-3’-hydroxyacetophenone has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress responses .

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of 2’-Amino-3’-hydroxyacetophenone vary with different dosages. At low doses, it has been observed to have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects, such as liver and kidney damage, have been reported at very high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

2’-Amino-3’-hydroxyacetophenone is involved in the kynurenine pathway of tryptophan metabolism. It is produced from 3-hydroxykynurenine via the action of kynureninase and kynurenine aminotransferase. This pathway is essential for the production of NAD+ and other metabolites that play critical roles in cellular energy production and redox balance. The interactions of 2’-Amino-3’-hydroxyacetophenone with these enzymes influence the flux of metabolites through the pathway and can affect overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 2’-Amino-3’-hydroxyacetophenone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within different tissues, affecting its overall biological effects .

Subcellular Localization

The subcellular localization of 2’-Amino-3’-hydroxyacetophenone is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes. Targeting signals and post-translational modifications may direct 2’-Amino-3’-hydroxyacetophenone to specific organelles, influencing its role in cellular metabolism and signaling .

Métodos De Preparación

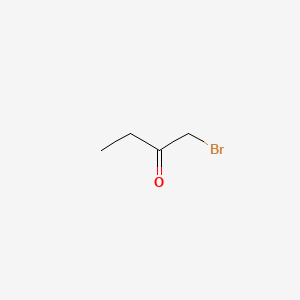

Rutas sintéticas y condiciones de reacción: 1-(2-Amino-3-hidroxifenil)etanona se puede sintetizar mediante varios métodos. Un enfoque común implica la transposición de Fries del bromoacetato de fenilo con cloruro de aluminio como catalizador, realizada sin disolvente a temperaturas entre 120-140°C . Otro método incluye la reacción de la 2-aminoacetofenona con reactivos apropiados en condiciones controladas .

Métodos de producción industrial: La producción industrial de this compound típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización, la purificación y el control de calidad para cumplir con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(2-Amino-3-hidroxifenil)etanona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.

Sustitución: Los grupos amino e hidroxilo en el anillo fenilo lo hacen susceptible a reacciones de sustitución electrófila y nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

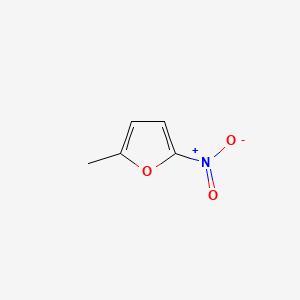

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones específicas para lograr las sustituciones deseadas.

Principales productos formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Alcoholes y aminas.

Sustitución: Diversos derivados de fenilo sustituidos dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

2-Aminoacetophenone: A precursor and related compound with similar structural features.

3-Hydroxyacetophenone: Another hydroxylated derivative of acetophenone.

2-Hydroxyacetophenone: A compound with a hydroxyl group in the ortho position relative to the acetyl group.

Uniqueness: 1-(2-Amino-3-hydroxyphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts .

Propiedades

IUPAC Name |

1-(2-amino-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIASMSSGMRMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196364 | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4502-10-7 | |

| Record name | 2′-Amino-3′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4502-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-AMINO-3'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KRH9WZ359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

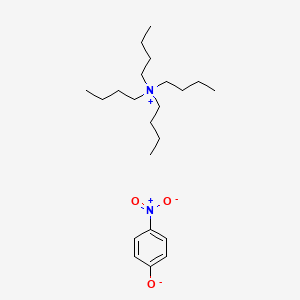

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2'-amino-3'-hydroxyacetophenone relate to industrial bladder cancer?

A: Industrial bladder cancer, particularly in dye workers, has been linked to exposure to specific aromatic amines. [] These carcinogenic compounds share structural similarities with certain tryptophan metabolites, including 2A3HAP. [] The chemical resemblance between industrial carcinogens and 2A3HAP raises questions about its potential role in bladder cancer development, even in non-industrial settings.

Q2: Has 2'-amino-3'-hydroxyacetophenone been tested for carcinogenicity directly?

A: While 2A3HAP itself hasn't been extensively studied for carcinogenicity, related tryptophan metabolites, like 3-hydroxykynurenine and 3-hydroxyanthranilic acid, have been shown to induce tumors in mice when implanted directly into the bladder. [, ] These findings highlight the carcinogenic potential of certain ortho-aminophenolic compounds and underscore the need for further research into the specific effects of 2A3HAP.

Q3: What is the structure of 2'-amino-3'-hydroxyacetophenone and what is known about its reactivity?

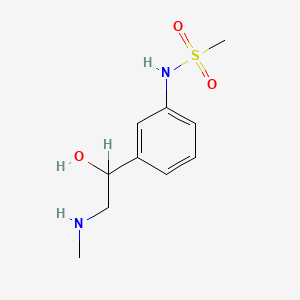

A: 2'-amino-3'-hydroxyacetophenone contains a benzene ring with three substituents: an amino group (-NH2) at position 2, a hydroxyl group (-OH) at position 3, and an acetyl group (-COCH3) at position 1. This arrangement of functional groups, particularly the ortho-aminophenol moiety, is chemically similar to known carcinogens. [] 2A3HAP can react with p-toluenesulfonyl chloride to form both an ester at the hydroxyl group and an amide at the amino group. [] This reactivity highlights the potential for 2A3HAP to interact with and modify biological molecules.

Q4: How is 2'-amino-3'-hydroxyacetophenone synthesized?

A: While 2A3HAP can be isolated from biological sources, it can also be chemically synthesized. One reported synthetic route starts with the commercially available compound 3-hydroxyacetophenone. [] This approach demonstrates the feasibility of producing 2A3HAP for research purposes through chemical synthesis, allowing for further investigation of its properties and biological activity.

Q5: What are the implications of 2'-amino-3'-hydroxyacetophenone being found in the human lens?

A: 2A3HAP, specifically its O-β-D-glucoside derivative, has been detected in the human lens, and its concentration increases with age, particularly in the lens nucleus. [, , ] This finding is significant because the accumulation of certain compounds in the lens is associated with age-related lens changes and cataract formation. While the exact role of 2A3HAP in these processes remains to be fully elucidated, its presence in the lens warrants further investigation into its potential implications for age-related eye diseases.

Q6: What analytical techniques are used to study 2'-amino-3'-hydroxyacetophenone?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a key technique for detecting and quantifying 2A3HAP and its metabolites in biological samples, such as urine and lens extracts. [, ] This method provides high sensitivity and specificity, enabling researchers to track the levels of these compounds and investigate their potential roles in various physiological and pathological conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.